molecular formula C16H14FN3O2 B12486374 4-(4-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12486374
M. Wt: 299.30 g/mol
InChI Key: UAOXGXLKLNJPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that features a pyrazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-3-methyl-1-phenylparazole with p-fluorobenzaldehyde and 2-hydroxy-1,4-naphthoquinone in the presence of an ionic liquid such as [bmim]BF4 . The reaction is carried out at room temperature with stirring for 2 to 3 hours, followed by dilution with water, filtration, and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of ionic liquids as solvents not only enhances the reaction rate but also reduces the environmental impact. The process involves simple operations and yields high purity products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted quinolines and pyrazoloquinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrazoloquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C16H14FN3O2/c17-9-6-4-8(5-7-9)12-13-10(2-1-3-11(13)21)18-15-14(12)16(22)20-19-15/h4-7,12H,1-3H2,(H3,18,19,20,22)

InChI Key

UAOXGXLKLNJPEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.